Ivacaftor benzenesulfonate is a pharmaceutical compound primarily used in the treatment of cystic fibrosis, specifically for patients with certain mutations in the cystic fibrosis transmembrane conductance regulator gene. It acts as a potentiator, enhancing the function of the defective protein produced by the CFTR gene. This compound is commercially available under the brand name Kalydeco.
Ivacaftor benzenesulfonate is classified as a cystic fibrosis transmembrane conductance regulator potentiator. It is derived from ivacaftor, which was synthesized to improve chloride ion transport across epithelial cell membranes in individuals with specific CFTR mutations, particularly the G551D mutation, which affects approximately 4-5% of cystic fibrosis cases .
The synthesis of ivacaftor benzenesulfonate involves several key chemical reactions. The initial synthetic route begins with 3-aminophenol, which undergoes acylation followed by electrophilic addition using tert-butanol, mediated by sulfuric acid. This process yields intermediates that are subsequently transformed into ivacaftor through various steps including amide bond formation and deprotection processes.
Ivacaftor benzenesulfonate features a complex molecular structure characterized by its quinolone core and multiple functional groups that enhance its pharmacological activity. The molecular formula is C_{24}H_{28}N_{2}O_{3}S, and its structure includes:
The compound's three-dimensional conformation plays a significant role in its efficacy as a drug .
The synthesis of ivacaftor benzenesulfonate involves multiple chemical reactions, including:
These reactions are critical for constructing the final active pharmaceutical ingredient.
Ivacaftor benzenesulfonate functions by binding to the cystic fibrosis transmembrane conductance regulator protein at specific sites, stabilizing its open conformation and enhancing chloride ion transport across epithelial cell membranes. This mechanism is particularly effective in patients with specific mutations that impair normal CFTR function.
The compound's ability to increase ion flow helps alleviate symptoms associated with cystic fibrosis, improving lung function and reducing pulmonary exacerbations .
Key physical properties of ivacaftor benzenesulfonate include:
Chemical properties include stability under physiological conditions, which is essential for its therapeutic efficacy .
Ivacaftor benzenesulfonate is primarily used in clinical settings for treating cystic fibrosis in patients carrying specific CFTR mutations. Its application extends beyond symptomatic relief; it aims to address the underlying defect in chloride transport caused by genetic mutations. Ongoing research continues to explore its potential uses in combination therapies for broader CFTR-related conditions or other diseases influenced by ion channel dysfunctions .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: